![molecular formula C10H8FNO2 B1446507 Methyl 5-fluoro-1H-indole-6-carboxylate CAS No. 1227268-61-2](/img/structure/B1446507.png)
Methyl 5-fluoro-1H-indole-6-carboxylate
Overview
Description
“Methyl 5-fluoro-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-1H-indole-6-carboxylate” consists of a methyl ester group attached to the 6-carboxylate position of a 5-fluoro-1H-indole .Physical And Chemical Properties Analysis
“Methyl 5-fluoro-1H-indole-6-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .Scientific Research Applications
Antiviral Agents
Methyl 5-fluoro-1H-indole-6-carboxylate: derivatives have been synthesized and evaluated for their antiviral activities. These compounds have shown inhibitory effects against various viruses, including influenza A and Coxsackie B4 virus. The derivatives are particularly potent, with IC50 values indicating strong antiviral potential .
Anti-inflammatory Applications
Indole derivatives, including those with the methyl 5-fluoro-1H-indole-6-carboxylate structure, are known to possess anti-inflammatory properties. These compounds can be used to develop new medications that target inflammatory pathways, providing potential treatments for conditions like arthritis and other chronic inflammatory diseases .
Anticancer Research
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. Methyl 5-fluoro-1H-indole-6-carboxylate derivatives can be designed to target specific cancer cells, inhibit tumor growth, and be used as chemotherapeutic agents. Their efficacy in cancer treatment is an area of ongoing research .
Antimicrobial Activity
These indole derivatives also exhibit antimicrobial properties, making them candidates for the development of new antibiotics. They can be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Enzyme Inhibition
Methyl 5-fluoro-1H-indole-6-carboxylate is used as a reactant in the synthesis of enzyme inhibitors. These inhibitors can target a variety of enzymes, such as protein kinases, which play crucial roles in numerous biological processes. Inhibiting these enzymes can lead to new treatments for diseases where enzyme activity is dysregulated .
Immunomodulation
Derivatives of methyl 5-fluoro-1H-indole-6-carboxylate have been researched for their role as immunomodulators. These compounds can potentially modulate the immune system, offering therapeutic benefits for autoimmune diseases and enhancing the efficacy of vaccines .
Mechanism of Action
Target of Action
Methyl 5-fluoro-1H-indole-6-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
properties
IUPAC Name |
methyl 5-fluoro-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDODTXPAIMYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-1H-indole-6-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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